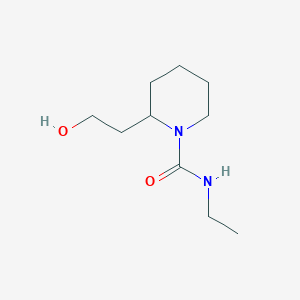
N-乙基-2-(2-羟乙基)哌啶-1-甲酰胺
描述
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide is a chemical compound with the molecular formula C10H20N2O2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. This compound is known for its utility in organic synthesis and various industrial applications .
科学研究应用
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with ethylating agents and hydroxyethylating agents. One common method includes the following steps:
Starting Material: Piperidine
Ethylation: Piperidine is reacted with an ethylating agent such as ethyl bromide in the presence of a base like sodium hydride.
Hydroxyethylation: The resulting N-ethylpiperidine is then reacted with an ethylene oxide or a similar hydroxyethylating agent to introduce the hydroxyethyl group.
Carboxylation: Finally, the compound is carboxylated using a carboxylating agent like carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Formation of N-ethyl-2-(2-oxoethyl)piperidine-1-carboxamide.
Reduction: Reformation of N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide.
Substitution: Formation of various substituted piperidine derivatives.
作用机制
The mechanism of action of N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide can be compared with other similar compounds such as:
2-(1-Piperidino)ethanol: Similar structure but lacks the carboxamide group.
2-(1-Piperidinyl)ethanol: Similar structure but lacks the ethyl group on the nitrogen atom.
These similar compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide .
属性
IUPAC Name |
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-11-10(14)12-7-4-3-5-9(12)6-8-13/h9,13H,2-8H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPGSDWSHMZOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


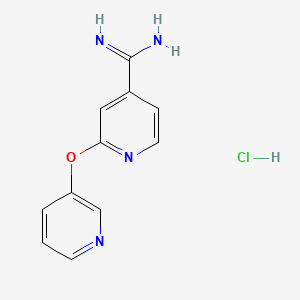
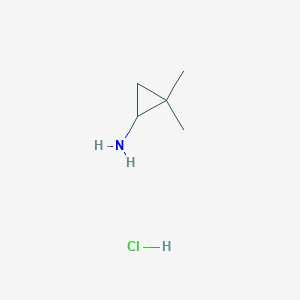
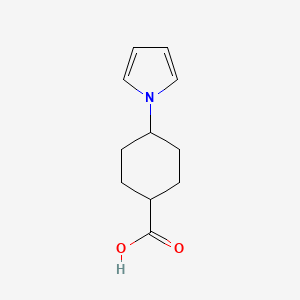
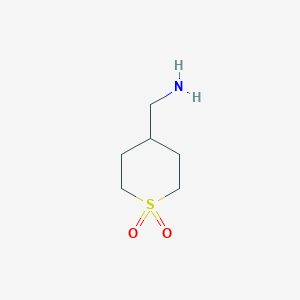
![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester](/img/structure/B1391721.png)
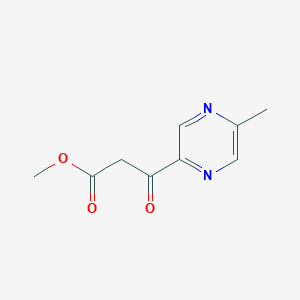


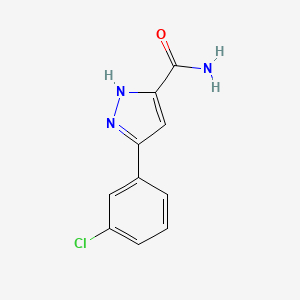
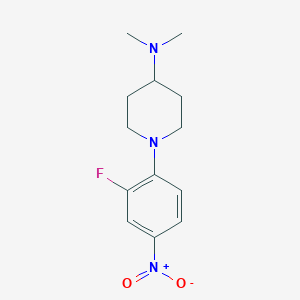
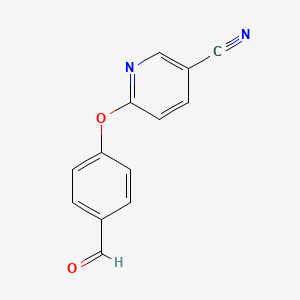

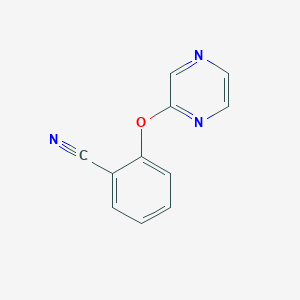
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1391738.png)
